Sodium;2-(2-bromopyridin-4-yl)-2-oxoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

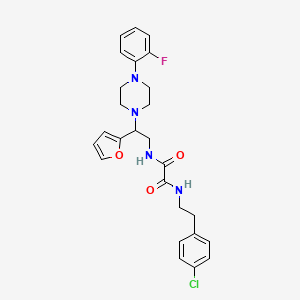

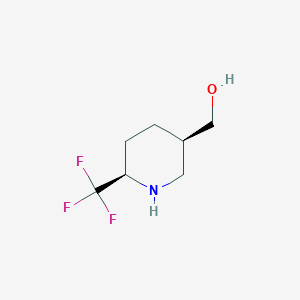

“Sodium;2-(2-bromopyridin-4-yl)-2-oxoacetate” is a sodium salt of a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The bromine atom is likely attached to the pyridine ring, making it a bromopyridine, which is a type of halopyridine . The “2-oxoacetate” part suggests the presence of a carboxylic acid ester group.

Chemical Reactions Analysis

Bromopyridines are often used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling . The ester group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol.科学的研究の応用

Supramolecular Chemistry

The sodium atom in a complex featuring 2-(2-carboxymethoxyphenoxy)acetate shows an eight-coordinated, distorted dicapped-octahedral geometry, highlighting the use of sodium-based compounds in building three-dimensional supramolecular networks. This application is crucial for the development of materials with specific molecular recognition and self-assembly properties (Liang Xu et al., 2010).

Transition Metal Catalysis

The synthesis of alkyl compounds using sodium as a reagent illustrates the application of sodium in transition metal catalysis, which is a fundamental process in organic synthesis. This method showcases the use of sodium in facilitating reactions that form bonds between carbon and transition metals, essential for producing various organometallic compounds (F. L'Eplattenier & Mlle C. Pélichet, 1970).

Nucleophilic Substitution Reactions

The reaction of 2-bromopyridine with sodium indazolide underlines sodium's role in nucleophilic substitution reactions. These findings are significant for synthesizing pyridine derivatives, highlighting sodium's utility in facilitating nucleophilic attacks and bond formation processes in organic chemistry (Ruth Pritchard et al., 2009).

Oxidation Reactions

Sodium bromate's use in the oxidation of alcohols to carbonyl products in the presence of polypyridylruthenium(II) complex exemplifies sodium's application in oxidation reactions. This method provides a green chemistry approach to converting alcohols to more valuable carbonyl compounds, showcasing sodium's role in environmentally friendly oxidation processes (Zongmin Hu et al., 2013).

Ligand Chemistry

The synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, facilitated by sodium, demonstrates its application in ligand chemistry. This process is vital for creating complex metal-ligand systems that can be used in catalysis, material science, and medicinal chemistry (R. Zong, Hui Zhou, & R. Thummel, 2008).

特性

IUPAC Name |

sodium;2-(2-bromopyridin-4-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3.Na/c8-5-3-4(1-2-9-5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLLKSRKZMFYPU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)C(=O)[O-])Br.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrNNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2735529.png)

![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2735534.png)

![2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid](/img/structure/B2735539.png)

![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735545.png)